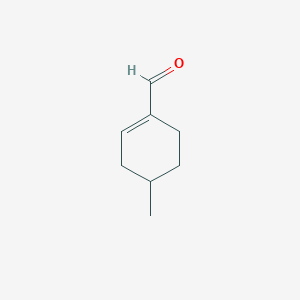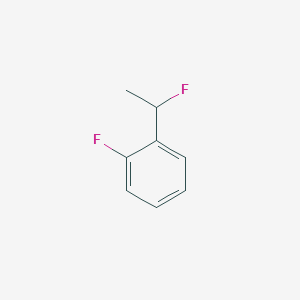![molecular formula C12H12P2S4 B14372477 (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] CAS No. 89982-94-5](/img/structure/B14372477.png)
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 1,3-dithiolan-2-ylidene groups, each of which is further bonded to a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] typically involves the reaction of 1,2-dibromo-benzene with 1,3-dithiolan-2-thione in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with a phosphane reagent to yield the final product.
Industrial Production Methods
While specific industrial production methods for (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan-2-ylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting metal-dependent enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] exerts its effects involves its ability to coordinate with metal ions. The dithiolan-2-ylidene groups can form stable complexes with transition metals, which can alter the reactivity and properties of the metal center. This coordination ability is crucial for its applications in catalysis, enzyme inhibition, and material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene (DPPB): Another ligand with a similar structure but different electronic properties.
1,2-Bis(diphenylphosphino)propane (DPPP): Known for its flexibility and ability to form stable complexes.
Uniqueness
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is unique due to the presence of the dithiolan-2-ylidene groups, which provide additional coordination sites and reactivity compared to other similar ligands. This makes it particularly useful in applications requiring strong and versatile metal coordination.
Propiedades
Número CAS |
89982-94-5 |
|---|---|
Fórmula molecular |
C12H12P2S4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1,3-dithiolan-2-ylidene-[2-(1,3-dithiolan-2-ylidenephosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C12H12P2S4/c1-2-4-10(14-12-17-7-8-18-12)9(3-1)13-11-15-5-6-16-11/h1-4H,5-8H2 |
Clave InChI |
DXQSSJLZLPRWEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=PC2=CC=CC=C2P=C3SCCS3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
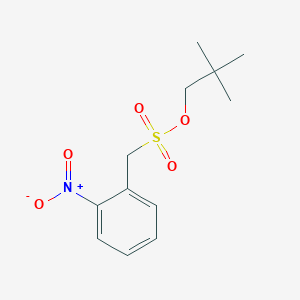
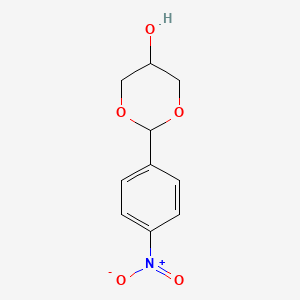
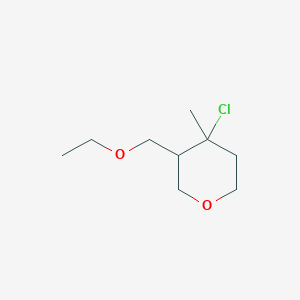
![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)

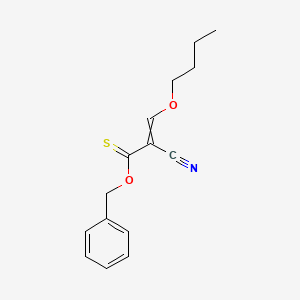
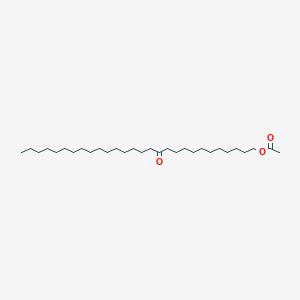
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
